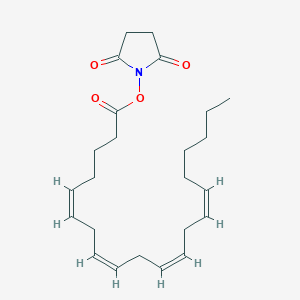

Arachidonic Acid N-Hydroxysuccinimidyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a polyunsaturated fatty acid chain, making it a subject of study in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the reaction of a pyrrolidinone derivative with a polyunsaturated fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid chain.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Primary Reaction Mechanism

The core reaction of AA-NHS involves the NHS ester group reacting with primary amines to form stable amide bonds. This process occurs through a nucleophilic attack mechanism:

- Step 1 : The carbonyl carbon of the NHS ester is attacked by a primary amine (e.g., lysine residues in proteins), forming a tetrahedral intermediate.

- Step 2 : The intermediate undergoes rearrangement, releasing N-hydroxysuccinimide (NHS) as a leaving group.

- Step 3 : A stable amide bond is formed between the fatty acid chain and the target amine .

This reaction is highly selective for primary amines, with minimal reactivity toward other nucleophiles like hydroxyl or sulfhydryl groups .

Substitution Reactions

- Primary Amines : Reacts with lysine residues in proteins or amino groups in nucleotides to form covalent amide bonds .

- Hydroxylamine : Forms hydroxamic acids via nucleophilic substitution .

- Gas-Phase Conjugation : In gas-phase reactions, carboxylates can initiate nucleophilic attacks, forming labile anhydride bonds that cleave to transfer oxygen .

Hydrolysis

- Acidic Conditions : Hydrolyzes to arachidonic acid and NHS under acidic conditions, with a mechanism involving protonation of the ester carbonyl .

- Basic Conditions : Reacts with hydroxide ions to form carboxylate salts, which are less stable .

Catalytic Reactions

Environmental and Stability Factors

Bioconjugation

- Protein Labeling : Covalently attaches to lysine residues in proteins like bovine serum albumin (BSA), enhancing stability in drug delivery systems.

- Lipid Metabolism : Modifies enzymes in the arachidonic acid pathway, altering prostaglandin synthesis and inflammatory responses .

Therapeutic Implications

- Anti-Inflammatory Agents : Inhibits cyclooxygenase (COX) enzymes, reducing eicosanoid production .

- Drug Development : Used as a precursor for lipid-based therapeutics targeting cardiovascular diseases .

Research Findings

Applications De Recherche Scientifique

Bioconjugation and Labeling

AA-NHS is extensively used for the labeling of biomolecules , particularly proteins and oligonucleotides. The NHS ester reacts with primary amines present in these biomolecules to form stable covalent bonds. This property is crucial for:

- Protein Modification : Enhancing the functionality or stability of therapeutic proteins by attaching hydrophobic fatty acid chains, which can improve solubility and bioavailability .

- Oligonucleotide Labeling : Facilitating the conjugation of fluorescent dyes or other functional groups to nucleic acids for various analytical applications, including PCR and sequencing .

Drug Delivery Systems

The hydrophobic nature of AA-NHS allows it to be incorporated into drug delivery systems. By conjugating drugs with AA-NHS, researchers can:

- Increase Half-Life : Fatty acid conjugates can enhance the pharmacokinetics of therapeutic proteins by improving their stability and reducing clearance rates in vivo .

- Targeted Delivery : The ability to modify drug molecules with AA-NHS enables targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Chemical Probes for Proteomics

AA-NHS serves as a versatile chemical probe in proteomics research. It can be employed to:

- Map Reactive Sites : By utilizing AA-NHS as a probe, researchers can identify reactive hotspots on proteins, which are critical for understanding protein function and interactions . This approach aids in discovering new drug targets by mapping active sites and allosteric sites.

- Activity-Based Protein Profiling (ABPP) : AA-NHS can be used in ABPP strategies to profile enzyme activity within complex proteomes, providing insights into metabolic pathways and disease mechanisms .

Case Studies

-

Therapeutic Protein Conjugation

In a study evaluating the effects of fatty acid conjugation on protein stability, researchers demonstrated that attaching AA-NHS to a therapeutic protein significantly increased its half-life in circulation compared to the native form . This finding underscores the potential of AA-NHS in enhancing drug formulations. -

Mapping Reactive Hotspots

Another study utilized AA-NHS as a chemical probe to identify reactive lysine residues on target proteins involved in cancer progression. The results revealed new potential binding sites for small molecule inhibitors, thereby aiding drug discovery efforts . -

Fluorescent Labeling of Oligonucleotides

Researchers successfully labeled oligonucleotides with AA-NHS conjugated fluorescent dyes, demonstrating improved signal intensity in fluorescence-based assays compared to traditional labeling methods . This application highlights the utility of AA-NHS in nucleic acid research.

Mécanisme D'action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This compound is unique due to its specific combination of a pyrrolidinone ring and a polyunsaturated fatty acid chain.

Bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate: Another compound with a pyrrolidinone ring but with different substituents and properties.

(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate:

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate lies in its specific structure, which imparts distinct chemical and biological properties

Activité Biologique

Arachidonic Acid N-Hydroxysuccinimidyl Ester (AA-NHS) is a bioactive compound derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological processes, including inflammation and cell signaling. This article explores the biological activity of AA-NHS, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C24H35NO4

- Molecular Weight : 401.54 g/mol

- CAS Number : 187224-28-8

AA-NHS functions primarily through the formation of stable amide bonds with nucleophilic sites in proteins. This reaction is facilitated by the N-hydroxysuccinimide (NHS) moiety, which enhances the reactivity of the carboxylic acid group in arachidonic acid. The resultant conjugates can modulate various biological activities, including:

- Protein Modification : AA-NHS can covalently modify proteins, impacting their function and activity.

- Cell Signaling : The ester can influence signaling pathways related to inflammation and immune responses by altering the availability of arachidonic acid derivatives, such as prostaglandins and leukotrienes.

1. Inflammation Modulation

Arachidonic acid is a precursor for several eicosanoids that play critical roles in inflammatory responses. Studies have shown that AA-NHS can enhance the production of pro-inflammatory mediators:

- Eicosanoid Synthesis : AA-NHS increases levels of thromboxanes and prostaglandins in activated platelets, contributing to vasodilation and increased vascular permeability .

2. Cellular Effects

Research indicates that AA-NHS can affect various cell types:

- Platelet Function : In isolated platelet studies, low concentrations of AA-NHS were found to enhance thromboxane synthesis, indicating its role in platelet activation and aggregation .

- Immune Response : AA-NHS has been shown to influence leukocyte function without significantly affecting lymphocyte proliferation .

Case Studies

- Study on Platelet Activation :

- Kidney Disease Research :

Data Table: Biological Effects of this compound

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXVZDBDYJGWCM-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.